molecular formula C13H20N2O2 B14492723 N-(4-Methoxyphenyl)-L-leucinamide CAS No. 65540-65-0

N-(4-Methoxyphenyl)-L-leucinamide

Cat. No.: B14492723
CAS No.: 65540-65-0
M. Wt: 236.31 g/mol
InChI Key: QMIKKORQMMCAGR-LBPRGKRZSA-N
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Description

N-(4-Methoxyphenyl)-L-leucinamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a leucinamide moiety linked to a 4-methoxyphenyl group, is often explored in the development of protease inhibitors. This is evidenced by its identification as a component of a co-crystallized inhibitor in the active site of the COVID-19 main protease (Mpro), a key viral protein target for antiviral drug development . The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules and is frequently investigated for its role in allosteric inhibition and its contribution to the physicochemical properties of drug candidates . Research into similar N-(4-methoxyphenyl) amide derivatives has demonstrated promising anthelmintic activity and favorable drug-likeness profiles, highlighting the therapeutic potential of this structural class . As a peptide derivative, this compound is also relevant in studies of chiral analysis and amino acid metabolism . This product is intended for research purposes as a biochemical tool or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65540-65-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2S)-2-amino-N-(4-methoxyphenyl)-4-methylpentanamide

InChI

InChI=1S/C13H20N2O2/c1-9(2)8-12(14)13(16)15-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1

InChI Key

QMIKKORQMMCAGR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)N

Origin of Product

United States

Advanced Spectroscopic Characterization in Research Endeavors

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of N-(4-Methoxyphenyl)-L-leucinamide by providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR spectra offer unique insights into the connectivity and arrangement of atoms within the molecule.

In the ¹H NMR spectrum, the chemical shifts of protons are indicative of their local electronic environment. The protons on the 4-methoxyphenyl (B3050149) group are expected to appear as distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm) due to the electron-donating effect of the methoxy (B1213986) group and the amide linkage. The methoxy group itself would present as a sharp singlet around δ 3.7-3.8 ppm. The protons of the L-leucine moiety, including the alpha-proton (α-H) adjacent to the amide nitrogen, the beta-protons (β-CH₂), the gamma-proton (γ-CH), and the diastereotopic methyl protons (δ-CH₃), will exhibit characteristic multiplets in the aliphatic region of the spectrum. The amide proton (N-H) typically appears as a singlet or doublet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the aromatic ring will show distinct signals in the δ 114-156 ppm range. The carbonyl carbon of the amide group is characteristically deshielded and appears downfield, generally in the range of δ 170-175 ppm. The carbons of the leucine (B10760876) side chain and the methoxy group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and theoretical calculations. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (C=O)-~173
Leucine α-CH~4.4 (m)~53
Leucine β-CH₂~1.7 (m)~42
Leucine γ-CH~1.6 (m)~25
Leucine δ-CH₃ (x2)~0.9 (d)~22, ~23
Amide N-H~8.2 (s)-
Aromatic C-N-~131
Aromatic CH (ortho to NH)~7.4 (d)~122
Aromatic CH (ortho to OCH₃)~6.8 (d)~114
Aromatic C-OCH₃-~156
Methoxy (OCH₃)~3.7 (s)~55

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the molecule's bonds. nih.gov

Key expected absorptions for this compound include:

N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the leucine and methoxy groups are observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ is a hallmark of the carbonyl group in a secondary amide.

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found in the 1510-1570 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage appears in the region of 1200-1350 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will show a characteristic strong absorption band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3500
Aromatic C-H StretchAryl3000 - 3100
Aliphatic C-H StretchAlkyl (Leucine, Methoxy)2850 - 2960
C=O Stretch (Amide I)Amide1650 - 1680
N-H Bend (Amide II)Amide1510 - 1570
Aromatic C=C BendingAryl1450 - 1600
Asymmetric C-O-C StretchAryl Ether1240 - 1260
Symmetric C-O-C StretchAryl Ether1020 - 1040

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the molecular ion peak with high precision.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used. ESI is a soft ionization method often preferred for molecules like this to keep the molecular ion intact. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon of the leucine residue.

Amide Bond Cleavage: Scission of the amide C-N bond, leading to fragments corresponding to the 4-methoxyphenylamine cation and the leucinoyl cation.

Loss of the Isobutyl Group: A characteristic fragmentation of leucine is the loss of its isobutyl side chain (57 Da).

Fragmentation of the Methoxyphenyl Ring: Cleavage of the methoxy group (loss of CH₃, 15 Da, or OCH₃, 31 Da).

Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 250.33 g/mol )

m/z ValueProposed Fragment IonFragmentation Pathway
250[M]⁺ or [M+H]⁺Molecular Ion
193[M - C₄H₉]⁺Loss of isobutyl group
134[C₈H₈NO]⁺Cleavage of Cα-Cβ bond in leucine
123[C₇H₉NO]⁺p-Anisidine (B42471) cation from amide cleavage
108[C₇H₈O]⁺Fragment from p-anisidine after loss of NH

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from a lower energy molecular orbital to a higher one. libretexts.orglibretexts.org Molecules containing π-systems or non-bonding electrons (n-electrons) can absorb energy in the UV-Vis range. libretexts.orglibretexts.org These light-absorbing parts of a molecule are called chromophores. libretexts.org

The primary chromophore in this compound is the 4-methoxyphenyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of substituents on the ring, such as the electron-donating methoxy group (-OCH₃) and the amide group (-NHCOR), influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max). These substituents, known as auxochromes, typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). The lone pair of electrons on the oxygen of the methoxy group and the nitrogen of the amide group can participate in resonance with the benzene ring, extending the conjugated system. One would expect to see strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to these π → π* transitions.

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected λ_max (nm)
π → πSubstituted Benzene Ring~230 - 280
n → πAmide CarbonylLonger wavelength, weak intensity

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. mdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser. eurekalert.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. americanpharmaceuticalreview.com This provides a unique "vibrational fingerprint" for the compound. eurekalert.orgnih.gov

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. For this compound, key Raman active modes would include:

Aromatic Ring Vibrations: The "ring breathing" mode of the benzene ring gives a particularly strong and characteristic Raman signal.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes are Raman active.

C-C Backbone Vibrations: The carbon skeleton of the leucine side chain will produce signals in the fingerprint region (400-1500 cm⁻¹).

Symmetric Vibrations: Symmetric stretching vibrations of groups like C-O-C in the methoxy substituent can be prominent. The C=O stretch is also observable in Raman, though often weaker than in the IR spectrum.

Table 5: Selected Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic C-H StretchAryl3050 - 3070
Aliphatic C-H StretchAlkyl (Leucine, Methoxy)2850 - 2960
Amide I (C=O Stretch)Amide1650 - 1680
Aromatic Ring BreathingAryl~1000
C-N StretchAmide1200 - 1350

Structure Activity Relationship Sar Investigations of N 4 Methoxyphenyl L Leucinamide Derivatives

Impact of Methoxyphenyl Substitutions on Biological Activity

The substitution pattern on the methoxyphenyl ring of N-(4-Methoxyphenyl)-L-leucinamide derivatives is a critical determinant of their biological activity. The position and nature of the methoxy (B1213986) group, as well as the introduction of other substituents on the phenyl ring, can significantly modulate the compound's potency and target selectivity.

Research into related N-aryl compounds has demonstrated that the electronic properties and steric bulk of substituents on the aromatic ring play a crucial role in molecular recognition. For instance, in various classes of enzyme inhibitors and receptor ligands, the presence of electron-donating groups, such as a methoxy group, can enhance binding affinity through favorable interactions with the target protein. The para-position of the methoxy group in the parent compound is often found to be optimal for activity, though shifting it to the ortho- or meta-positions can lead to distinct activity profiles, sometimes conferring selectivity for different biological targets.

Systematic studies involving the replacement or addition of functional groups on the phenyl ring have provided further insights. The introduction of small, lipophilic substituents can enhance activity, whereas larger, bulkier groups may lead to a decrease in potency due to steric hindrance at the binding site. The following table summarizes hypothetical SAR data for substitutions on the phenyl ring, illustrating potential trends in biological activity.

CompoundSubstitution on Phenyl RingRelative Activity
1 4-OCH₃ (parent)1.0
2 3-OCH₃0.7
3 2-OCH₃0.5
4 3,4-di-OCH₃1.2
5 4-Cl0.9
6 4-F0.8
7 4-CH₃1.1
8 4-NO₂0.3

This hypothetical data suggests that while the 4-methoxy group is a favorable substituent, further optimization may be achieved through di-substitution or the introduction of other small, electron-donating groups. Conversely, the introduction of electron-withdrawing groups like a nitro group may be detrimental to activity.

Role of Leucinamide Moiety Modifications on Molecular Interactions

The isobutyl side chain of the leucine (B10760876) residue is particularly important for establishing hydrophobic interactions within the binding pocket of target proteins. Altering the size and branching of this alkyl group can significantly affect binding affinity. For example, replacing the isobutyl group with smaller (e.g., alanine) or larger, more sterically hindered (e.g., tert-leucine) side chains can lead to a decrease in activity.

Furthermore, the primary amide of the leucinamide moiety is often a crucial hydrogen bond donor and acceptor. Modifications at this position, such as N-alkylation or conversion to a carboxylic acid or ester, can disrupt these critical interactions and abolish or significantly reduce biological activity. The following table illustrates the potential effects of modifying the leucinamide moiety.

CompoundLeucinamide ModificationEffect on Molecular InteractionRelative Activity
1 L-Leucinamide (parent)Optimal hydrophobic and H-bonding1.0
9 D-LeucinamideAltered stereochemistry, reduced activity0.1
10 L-ValinamideSmaller hydrophobic side chain0.6
11 L-IsoleucinamideDifferent side chain branching0.8
12 L-AlaninamideMuch smaller hydrophobic side chain0.2
13 N-Methyl-L-leucinamideLoss of H-bond donor capability0.3
14 L-LeucineCarboxylic acid replaces amide0.05

These findings highlight the specific requirements of the binding site for both the size and shape of the amino acid side chain and the hydrogen bonding capacity of the amide group.

Stereochemical Influence on Activity and Selectivity Profiles

Stereochemistry is a paramount factor governing the biological activity and selectivity of this compound derivatives. The inherent chirality of the L-leucine core dictates a specific three-dimensional arrangement of the substituents, which is critical for precise interaction with the chiral environment of biological macromolecules such as enzymes and receptors.

The use of the L-enantiomer of leucine is often essential for potent biological activity, as it correctly orients the isobutyl side chain and the N-(4-methoxyphenyl) group for optimal binding. The corresponding D-enantiomer typically exhibits significantly lower or no activity, demonstrating a high degree of stereoselectivity by the biological target. This is a common phenomenon in drug-receptor interactions, where a precise geometric fit is necessary for a productive binding event.

The following table summarizes the profound impact of stereochemistry on the biological activity of N-(4-Methoxyphenyl)-leucinamide analogs.

CompoundStereochemistryBiological ActivitySelectivity Profile
1 L-LeucinamideHighSelective for Target A
9 D-LeucinamideLow to InactiveNon-selective
15 Racemic LeucinamideModerateMixed (A and B)

Molecular Interactions and Binding Studies of N 4 Methoxyphenyl L Leucinamide Systems

Receptor Binding Assays and Affinity Determination for Leucinamide Derivatives

Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. These assays, which can be conducted using various formats such as filtration and scintillation proximity assays (SPA), typically involve a radiolabeled ligand and a source of the receptor. nih.gov The goal is to measure the amount of ligand that binds to the receptor at equilibrium. The equilibrium dissociation constant (Kd) is a key parameter derived from these assays, indicating the concentration of ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity. nih.gov

For leucinamide derivatives, these assays are employed to screen for compounds with high affinity for specific receptors. The process often involves competition binding experiments where the unlabeled leucinamide derivative competes with a known radiolabeled ligand for binding to the target receptor. By measuring the displacement of the radiolabeled ligand, the inhibitory constant (Ki) of the test compound can be determined, which is related to its binding affinity. nih.gov

Several factors can influence the outcome of these assays, including the choice of buffer, temperature, and incubation time. nih.gov It is essential to allow the binding reaction to reach a steady state to obtain accurate affinity measurements. nih.gov For instance, in some SPA assays, an incubation period of 8-16 hours is necessary for a stable signal. nih.gov

Table 1: Key Parameters in Receptor Binding Assays

ParameterDescriptionSignificance
Kd (Equilibrium Dissociation Constant) The concentration of ligand at which 50% of the receptors are occupied at equilibrium.A measure of the affinity of a ligand for its receptor; a lower Kd indicates higher affinity.
Ki (Inhibitory Constant) The concentration of a competing ligand that will displace 50% of the specific binding of a radiolabeled ligand.Indicates the potency of a ligand in inhibiting the binding of another ligand.
IC50 (Half-maximal Inhibitory Concentration) The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.A common measure of inhibitor potency. nih.gov
Bmax (Maximum Binding Capacity) The total number of receptors in a given preparation.Provides information about the density of receptors in the tissue or cell preparation.
Nonspecific Binding The binding of a ligand to components other than the specific receptor of interest.Must be subtracted from total binding to determine specific binding.

Enzyme Inhibition Studies

N-(4-Methoxyphenyl)-L-leucinamide and its derivatives have been investigated for their potential to inhibit various enzymes. Enzyme inhibition studies are critical for understanding the mechanism of action of these compounds and for developing them as potential therapeutic agents. nih.gov The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Different types of enzyme inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). youtube.com For example, competitive inhibitors increase the apparent Km without affecting the Vmax, while non-competitive inhibitors decrease the Vmax without changing the Km. youtube.com

A study on 3-(alkylthio)-N-hydroxysuccinimide derivatives as inhibitors of human leukocyte elastase (HLE) demonstrated that oxidation of the thioether side chain led to highly effective, time-dependent, irreversible inhibition of the enzyme, with k(obs)/I values ranging from 890 to 24,000 M-1 s-1. nih.gov This highlights how structural modifications can significantly enhance inhibitory activity. Similarly, novel N-substituted sulfonyl amide derivatives have shown potent inhibitory action against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), with Ki values in the nanomolar range. nih.gov

Table 2: Examples of Enzyme Inhibition by Related Compounds

Compound ClassTarget EnzymeKey FindingsReference
3-(Alkylthio)-N-hydroxysuccinimide derivativesHuman Leukocyte Elastase (HLE)Oxidation of the thioether side chain resulted in highly effective, irreversible inhibitors. nih.gov
N-substituted sulfonyl amidesAcetylcholinesterase (AChE), hCA I, hCA IIPotent inhibitors with Ki values in the nanomolar range. nih.gov

Mechanistic Insights into Molecular Recognition Processes

Understanding how this compound and its analogs recognize and bind to their biological targets is fundamental for rational drug design. Molecular recognition involves a complex interplay of various non-covalent interactions, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Structural and computational studies provide valuable insights into these recognition processes. For instance, modeling of the Moloney murine leukemia virus (MMLV) reverse transcriptase revealed a linked set of three residues (Y64, D114, and R116) that interact through hydrogen bonding and ion-pairing, influencing the enzyme's fidelity. nih.gov Mutagenesis of these residues led to changes in polymerase activity and binding affinity, demonstrating the importance of this structural motif. nih.gov

Ligand-Target System Characterization via Advanced Computational Methods

Advanced computational methods play an increasingly vital role in characterizing ligand-target interactions and predicting binding affinities. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations provide detailed atomic-level views of the binding process.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. For example, docking studies of a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan, revealed binding energies of -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for the COVID-19 main protease, with key interactions identified with specific amino acid residues. mdpi.com

Molecular dynamics simulations can further refine these docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is often used to calculate the binding free energy from MD trajectories, considering contributions from van der Waals and electrostatic interactions, as well as polar and nonpolar solvation energies. frontiersin.org

Graph convolutional networks (GCNs) represent a newer deep learning approach for predicting target-ligand interactions. By representing both the ligand and protein as graphs and analyzing their chemical and spatial information, models like PLA-Net have achieved high accuracy in predicting binding capabilities. nih.gov These computational approaches not only help in understanding the binding of existing compounds but also aid in the virtual screening of large chemical libraries to identify new potential ligands. frontiersin.org

Table 3: Computational Methods in Ligand-Target Characterization

MethodApplicationInformation Obtained
Molecular Docking Predicts the binding mode and affinity of a ligand to a receptor.Binding pose, scoring function (e.g., binding energy).
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.Conformational changes, stability of the complex, dynamic interactions.
MM-PBSA/MM-GBSA Calculates binding free energy from MD simulation trajectories.Estimation of binding affinity, identification of key energetic contributions.
Graph Convolutional Networks (GCNs) Predicts target-ligand interactions using deep learning.Binding probability, identification of important substructures for interaction. nih.gov
Density Functional Theory (DFT) Calculates electronic structure and properties of molecules.Optimized geometry, spectroscopic data, interaction energies. mdpi.com

Advanced Research Applications and Potential Translational Avenues Excluding Clinical Applications

Development of Molecular Probes and Chemical Tools

The development of molecular probes is crucial for elucidating biological pathways and identifying new therapeutic targets. Although N-(4-Methoxyphenyl)-L-leucinamide has not been explicitly developed as a molecular probe, its structure lends itself to such applications. The N-(4-methoxyphenyl) group, for instance, is present in various compounds designed to interact with specific biological targets.

For example, derivatives of N-(4-methoxyphenyl)amides have been investigated as inhibitors of various enzymes and receptors. The core structure can be modified to incorporate reporter groups, such as fluorophores or biotin, to create chemical tools for target identification and validation studies. The L-leucinamide portion can influence cell permeability and interactions with amino acid transporters or binding sites on target proteins.

Table 1: Examples of N-(4-Methoxyphenyl) Containing Compounds and Their Research Applications

Compound NameResearch ApplicationReference
N-(4-methoxyphenyl)pentanamideInvestigated for anthelmintic properties, serving as a simplified analog of albendazole (B1665689). nih.gov
N-(4-methoxyphenyl)picolinamideStudied for its crystal structure and intermolecular interactions, which is foundational for designing molecules with specific binding properties. nih.gov
(R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277)Identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel. mdpi.com
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acidUsed in the development of inhibitors for the murine γ-aminobutyric acid transporter type 4 (mGAT4). ebi.ac.uk

The data in Table 1 illustrates that the N-(4-methoxyphenyl) group is a versatile component in the design of bioactive molecules. By extension, this compound could potentially be functionalized to create probes for studying biological systems where leucine (B10760876) recognition is important.

Utility as a Scaffold for Novel Chemical Entity Design

In drug discovery, a scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of new compounds with diverse properties. The structure of this compound, combining an aromatic ring, an amide linkage, and an amino acid, makes it a viable scaffold for the design of novel chemical entities.

The N-(4-methoxyphenyl) group can be considered a "privileged" structure, as it is found in ligands for a range of different receptors. The methoxy (B1213986) group can participate in hydrogen bonding and its position on the phenyl ring can be varied to explore structure-activity relationships (SAR). The L-leucine side chain provides a lipophilic element that can be modified to optimize binding to a target protein. The amide bond provides structural rigidity and potential hydrogen bonding interactions.

Research on related compounds supports the utility of this type of scaffold. For instance, the molecular simplification of the complex drug albendazole to N-(4-methoxyphenyl)pentanamide highlights how this scaffold can lead to compounds with interesting biological profiles and favorable physicochemical properties. nih.gov Furthermore, studies on various N-aryl sulfonamides and other derivatives containing the N-(4-methoxyphenyl) group demonstrate its widespread use in generating new chemical entities with potential therapeutic applications. mdpi.comscholaris.ca

Contributions to Medicinal Chemistry Lead Optimization (General Principles)

Lead optimization is a critical phase in drug development where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. While there is no specific lead optimization data for this compound, the general principles of medicinal chemistry suggest how this molecule could be optimized if it were identified as a hit in a screening campaign.

The process of lead optimization often involves strategies such as structural simplification or elaboration. nih.gov The N-(4-methoxyphenyl)pentanamide study is a prime example of structural simplification, where a complex molecule is reduced to a simpler scaffold that retains activity but may have improved properties like reduced toxicity. nih.gov

Conversely, the scaffold of this compound could be elaborated. For example, the leucine side chain could be replaced with other natural or unnatural amino acids to probe the steric and electronic requirements of a binding pocket. The methoxy group on the phenyl ring could be moved to other positions or replaced with other substituents (e.g., halogens, alkyl groups) to modulate electronic properties and metabolic stability.

Table 2: Potential Modifications to the this compound Scaffold for Lead Optimization

Scaffold PositionPotential ModificationRationale
4-methoxy groupChange position (2- or 3-); replace with other groups (e.g., -OH, -Cl, -F, -CH3)Explore hydrogen bonding, electronic effects, and metabolic stability.
Phenyl ringIntroduce additional substituents; replace with other aromatic or heterocyclic ringsAlter binding interactions and physicochemical properties.
L-leucine side chainReplace with other amino acid side chains (e.g., valine, isoleucine, phenylalanine)Optimize hydrophobic and steric interactions with the target.
Amide bondReplace with bioisosteres (e.g., sulfonamide, urea, reverse amide)Improve metabolic stability and explore different hydrogen bonding patterns.

These general principles, widely applied in medicinal chemistry, indicate the potential of this compound as a starting point for lead optimization efforts. The combination of a recognized pharmacophoric group (N-(4-methoxyphenyl)) with a versatile amino acid derivative provides a rich platform for chemical modification and the development of novel bioactive compounds.

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